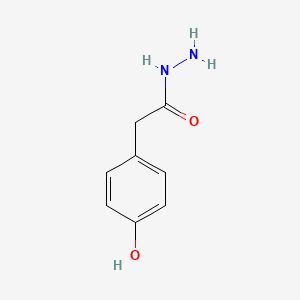

2-(4-Hydroxyphenyl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKVPKGOZNHONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395658 | |

| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20277-02-5 | |

| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenyl)acetohydrazide

Abstract

2-(4-Hydroxyphenyl)acetohydrazide is a bifunctional organic molecule that serves as a critical scaffold and intermediate in medicinal chemistry and materials science. Its unique structure, incorporating a phenolic hydroxyl group and a reactive hydrazide moiety, imparts a distinct set of physicochemical properties that are fundamental to its application in the synthesis of novel compounds with potential therapeutic activities. This guide provides a comprehensive examination of these properties, offering both theoretical insights and practical, field-tested methodologies for its characterization. By elucidating the causality behind experimental choices and grounding all data in authoritative sources, this document aims to be an essential resource for professionals engaged in the research and development of hydrazide-based compounds.

Molecular Structure and Chemical Identity

At the core of its chemical behavior, the structure of 2-(4-Hydroxyphenyl)acetohydrazide dictates its reactivity, solubility, and spectroscopic signature. The molecule consists of a p-hydroxyphenyl group linked via a methylene bridge to an acetohydrazide functional group (-C(=O)NHNH₂).

-

IUPAC Name: 2-(4-hydroxyphenyl)acetohydrazide[1]

-

CAS Number: 20277-02-5[1]

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Synonyms: (4-Hydroxyphenyl)acetic acid hydrazide, Benzeneacetic acid, 4-hydroxy-, hydrazide[1]

The phenolic hydroxyl group is a weak acid and a hydrogen bond donor, significantly influencing aqueous solubility and providing a site for derivatization. The hydrazide group is nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a common strategy in drug design to create compounds with diverse biological activities.[2][3]

Caption: Key functional groups of 2-(4-Hydroxyphenyl)acetohydrazide.

Core Physicochemical Properties

The interplay of the aromatic ring and the polar functional groups defines the physicochemical profile of this compound. These parameters are critical for predicting its behavior in biological systems and for designing formulation strategies.

| Property | Value | Source | Justification & Insight |

| Molecular Weight | 166.18 g/mol | PubChem[1] | A relatively small molecule, compliant with Lipinski's Rule of Five for drug-likeness. |

| Melting Point | Data not available | N/A | Expected to be a crystalline solid with a relatively high melting point due to strong intermolecular hydrogen bonding. |

| XLogP3 (Lipophilicity) | -0.2 | PubChem[1] | The negative value indicates a hydrophilic character, suggesting good potential for aqueous solubility, though this is counteracted by the stable crystal lattice. |

| Hydrogen Bond Donors | 3 | PubChem[1] | The phenolic -OH and the -NHNH₂ groups can all donate hydrogen bonds, contributing to interactions with polar solvents and biological targets. |

| Hydrogen Bond Acceptors | 3 | PubChem[1] | The carbonyl oxygen, the hydroxyl oxygen, and the terminal nitrogen can accept hydrogen bonds. |

| Rotatable Bonds | 2 | PubChem[1] | The C-C bond between the ring and the side chain, and the C-C bond of the acetyl group, allow for conformational flexibility. |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, methanol, and acetone. | Inferred from similar hydrazides[4] | While polar groups are present, the overall molecule's crystal packing energy likely overcomes favorable interactions with water. Organic polar solvents can better disrupt the intermolecular forces. |

Spectroscopic Profile for Structural Elucidation

Unequivocal identification and purity assessment of 2-(4-Hydroxyphenyl)acetohydrazide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is invaluable for identifying the key functional groups. A KBr pellet or thin film method would be appropriate.

-

O-H Stretch (Phenolic): A broad absorption band is expected around 3100-3400 cm⁻¹ . The broadness is due to extensive hydrogen bonding.

-

N-H Stretch (Hydrazide): Two distinct sharp peaks are anticipated in the 3200-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

-

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1620-1660 cm⁻¹ . Its exact position can be sensitive to hydrogen bonding.

-

Aromatic C=C Stretch: Peaks in the 1470-1600 cm⁻¹ region are characteristic of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and exchange labile protons.

-

¹H NMR (Expected Signals in DMSO-d₆):

-

~9.0-10.0 ppm (singlet, 1H): Phenolic -OH proton.

-

~8.0-9.0 ppm (singlet, 1H): -C(=O)NH- proton.

-

~6.6-7.1 ppm (AA'BB' system, 4H): Two doublets representing the aromatic protons of the para-substituted ring.

-

~4.2 ppm (broad singlet, 2H): -NH₂ protons.

-

~3.3 ppm (singlet, 2H): Methylene (-CH₂-) protons adjacent to the aromatic ring.

-

-

¹³C NMR (Expected Signals in DMSO-d₆):

-

~168-172 ppm: Carbonyl carbon (-C=O).

-

~155 ppm: Aromatic carbon attached to the -OH group.

-

~130 ppm: Aromatic carbons ortho to the -OH group.

-

~128 ppm: Aromatic carbon to which the acetyl side chain is attached.

-

~115 ppm: Aromatic carbons meta to the -OH group.

-

~40 ppm: Methylene carbon (-CH₂-).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.

-

Molecular Ion Peak [M]⁺: Expected at m/z ≈ 166.07.

-

Key Fragments: Common fragmentation patterns would involve the loss of the hydrazide group (NH₂NH) or cleavage at the benzylic position.

Experimental Methodologies: A Practical Guide

The following protocols are designed to be self-validating and provide a robust framework for synthesizing and characterizing 2-(4-Hydroxyphenyl)acetohydrazide.

Workflow for Synthesis and Characterization

Caption: Standard workflow for synthesis and analysis.

Protocol: Synthesis via Hydrazinolysis

This protocol describes the most common and efficient method for preparing hydrazides from their corresponding esters. The causality is based on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.

Materials:

-

Methyl (4-hydroxyphenyl)acetate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a condenser, and a calcium chloride drying tube.

-

Reagents: To the flask, add methyl (4-hydroxyphenyl)acetate (0.1 mol, 16.6 g) and absolute ethanol (100 mL). Stir until the ester dissolves completely.

-

Reaction: Slowly add hydrazine hydrate (0.2 mol, ~10 mL) to the solution dropwise. A slight exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A white crystalline precipitate should form. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.

Protocol: Solubility Assessment

Objective: To qualitatively determine the solubility in various solvents, which is critical for reaction setup, purification, and formulation.

Procedure:

-

Add approximately 10 mg of the compound to a series of labeled test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, hexane).

-

Vortex each tube for 30 seconds.

-

Observe and record whether the solid dissolves completely, partially, or remains insoluble at room temperature.

-

For tubes where the compound is insoluble, gently heat in a water bath to assess temperature-dependent solubility.

Protocol: Stability Evaluation (Forced Degradation)

Objective: To understand the degradation pathways under stress conditions, which is mandated for pharmaceutical development.[5]

Procedure:

-

Solution Preparation: Prepare stock solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to a stock solution aliquot and heat at 60°C for 2, 6, and 24 hours.

-

Base Hydrolysis: Add 1N NaOH to a stock solution aliquot and keep at room temperature for 2, 6, and 24 hours.[6]

-

Oxidative Degradation: Add 3% H₂O₂ to a stock solution aliquot and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

-

Analysis: At each time point, neutralize the acidic/basic samples and analyze all samples by a stability-indicating method like HPLC-UV to quantify the remaining parent compound and detect degradation products.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 2-(4-Hydroxyphenyl)acetohydrazide presents several hazards.[1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash affected areas thoroughly with water.

Conclusion

The physicochemical properties of 2-(4-Hydroxyphenyl)acetohydrazide are a direct consequence of its molecular architecture. The presence of both a phenolic hydroxyl group and a nucleophilic hydrazide moiety makes it a hydrophilic, crystalline solid with significant potential for forming strong intermolecular hydrogen bonds. Its characterization is straightforward using standard spectroscopic techniques, and its synthesis is efficiently achieved through the hydrazinolysis of its corresponding ester. A thorough understanding of its properties, stability, and handling requirements, as detailed in this guide, is paramount for any researcher aiming to utilize this versatile compound as a building block for the synthesis of new chemical entities in drug discovery and beyond.

References

-

PubChem. (n.d.). 2-(4-hydroxyphenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Rassem, H. A. A. (2016). SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. International Journal of Engineering Sciences & Research Technology. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-[(4-Fluorophenyl)amino]acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-(4-hydroxyphenyl)propanal. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Ethoxyanilino)acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved January 25, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved January 25, 2026, from [Link]

-

MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved January 25, 2026, from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved January 25, 2026, from [Link]

-

Al-Hakimi, A. N. (2021). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

IJESRT. (n.d.). synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). Retrieved January 25, 2026, from [Link]

-

World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Biological activities of hydrazide derivatives in the new millennium. Retrieved January 25, 2026, from [Link]

-

Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. Retrieved January 25, 2026, from [Link]

-

SpectraBase. (n.d.). acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Retrieved January 25, 2026, from [Link]

-

ScienceDirect. (n.d.). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Xanthodermin. Retrieved January 25, 2026, from [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 2-(4-Hydroxyphenyl)acetohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise of a Versatile Scaffold

In the dynamic landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2-(4-hydroxyphenyl)acetohydrazide core has emerged as a compelling starting point for the design of a diverse array of biologically active molecules. Its inherent structural features—a phenolic hydroxyl group, a flexible acetohydrazide linker, and an aromatic ring—provide a rich canvas for chemical modification, enabling the modulation of pharmacokinetic and pharmacodynamic properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(4-hydroxyphenyl)acetohydrazide derivatives. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature, providing a holistic understanding of this promising class of compounds.

The Core Moiety: 2-(4-Hydroxyphenyl)acetohydrazide - A Building Block for Bioactivity

The foundational structure, 2-(4-hydroxyphenyl)acetohydrazide, possesses inherent chemical properties that make it an attractive scaffold for drug design.[1] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Furthermore, it imparts antioxidant properties to the molecule. The acetohydrazide moiety is a versatile functional group that can participate in various chemical reactions, allowing for the facile synthesis of a wide range of derivatives, particularly through condensation with aldehydes and ketones to form hydrazones.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of 2-(4-hydroxyphenyl)acetohydrazide is typically achieved through a straightforward two-step process, beginning with the esterification of 4-hydroxyphenylacetic acid, followed by hydrazinolysis of the resulting ester. This method is efficient and provides the core hydrazide in good yield.

Experimental Protocol: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide

-

Esterification of 4-Hydroxyphenylacetic Acid:

-

To a solution of 4-hydroxyphenylacetic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.

-

-

Hydrazinolysis of the Ester:

-

Dissolve the synthesized ester in an appropriate solvent (e.g., ethanol).

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the hydrazide.

-

Collect the solid product by filtration, wash with a cold solvent, and dry to obtain 2-(4-hydroxyphenyl)acetohydrazide.

-

The true versatility of this scaffold is realized in the synthesis of its derivatives. The hydrazide group readily undergoes condensation with a wide variety of aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.[2][3]

A Spectrum of Biological Activities: From Microbes to Cancer

The derivatization of the 2-(4-hydroxyphenyl)acetohydrazide core has unlocked a remarkable range of biological activities, positioning these compounds as promising candidates for various therapeutic areas.

Antimicrobial Activity: A Renewed Fight Against Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Hydrazide-hydrazone derivatives have shown considerable promise as antimicrobial agents.[3][4][5] The mode of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes.

Derivatives incorporating heterocyclic moieties, such as furan, have demonstrated significant antibacterial and anthelmintic activities.[2] For instance, a series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides were synthesized and showed notable in vitro activity against both Gram-positive and Gram-negative bacteria.[2]

Table 1: Representative Antimicrobial Activity of 2-(4-Hydroxyphenyl)acetohydrazide Derivatives

| Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |

| Furan-containing hydrazones | S. aureus, E. coli | Varies with substitution | [2] |

| Coumarin-hydrazide hybrids | Various bacteria and fungi | Broad-spectrum activity | [4] |

| Pyrazine-carbohydrazides | Gram-positive bacteria | Potent activity | [3] |

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective anticancer agents. Several derivatives of 2-(4-hydroxyphenyl)acetohydrazide have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell cycle progression, and targeting specific signaling pathways involved in tumor growth.

For instance, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have shown promising antiproliferative activity.[8] One derivative, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, exhibited a remarkably low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[8] Similarly, N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives have shown noticeable cytotoxicity on several tumor cell lines.[7]

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: A typical workflow for the in vitro evaluation of the anticancer potential of novel compounds.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[9] Derivatives of 2-(4-hydroxyphenyl)acetohydrazide have been investigated for their anti-inflammatory properties.[9][10][11][12] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory signaling pathways.

For example, a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema assay.[12] The compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide demonstrated significant in vivo activity, comparable to the standard drug diclofenac.[12] The rationale behind modifying the free carboxylic acid group of traditional NSAIDs is to reduce gastrointestinal toxicity.

Anticonvulsant Activity: A Glimmer of Hope for Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Several studies have explored the anticonvulsant potential of hydrazide derivatives.[13][14][15][16] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems, such as the GABAergic system.

While direct studies on 2-(4-hydroxyphenyl)acetohydrazide derivatives for anticonvulsant activity are less common, related structures have shown promise. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated in animal models of epilepsy, with some compounds showing activity in the maximal electroshock (MES) seizure test.[13][15]

Antioxidant Properties: Combating Oxidative Stress

The phenolic hydroxyl group in the 2-(4-hydroxyphenyl)acetohydrazide scaffold is a key contributor to its antioxidant potential.[17] This group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases. The antioxidant activity of these derivatives can be evaluated using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and CUPRAC (cupric reducing antioxidant capacity) assays.[18]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The wealth of data on the biological activities of 2-(4-hydroxyphenyl)acetohydrazide derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). These insights are crucial for the rational design of more potent and selective compounds.

-

The Role of the Hydrazone Linkage: The C=N-NH-C=O moiety is a common feature in many active derivatives. The nature of the substituent attached to the imine carbon significantly influences the biological activity. Aromatic and heterocyclic aldehydes are frequently used to generate potent compounds.

-

Impact of Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the aldehyde or ketone used for condensation play a critical role. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxy) can modulate the activity and selectivity.

-

The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenylacetohydrazide core are often crucial for activity, particularly for antioxidant and some receptor-binding interactions.

Logical Relationship Diagram: SAR for 2-(4-Hydroxyphenyl)acetohydrazide Derivatives

Caption: Key structural modifications influencing the biological activities of the core scaffold.

Future Directions and Concluding Remarks

The 2-(4-hydroxyphenyl)acetohydrazide scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The ease of synthesis and the diverse range of biological activities make it a highly attractive starting point for medicinal chemistry campaigns. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives will be crucial for their further development.

-

In Vivo Efficacy and Toxicity: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

-

Combinatorial Approaches: The synthesis and screening of larger, more diverse libraries of these derivatives could lead to the identification of compounds with even greater potency and selectivity.

-

Targeted Drug Delivery: Formulating these compounds into targeted drug delivery systems could enhance their therapeutic index by increasing their concentration at the site of action and reducing off-target effects.

References

-

Nowak, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3731866, 2-(4-Hydroxyphenyl)acetohydrazide. [Link]

-

Fathalla, O. A. (2004). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 9(10), 834-842. [Link]

-

Al-Amiery, A. A., et al. (2017). synthesis and antioxidant activity of some derivatives of 2-(2-oxo-4- phenyl-2h-chromen-7-yloxy) aceto-hydrazide. ResearchGate. [Link]

-

El-Sawy, E. R., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3004. [Link]

-

Dabiri, M., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6683. [Link]

-

Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(10), 722-734. [Link]

-

Wang, X., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9507-9519. [Link]

-

Rajput, S. S., & Kadu, V. D. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 5(4), 118-124. [Link]

-

Al-Hakimi, A. N. (2021). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry, 64(8), 4227-4237. [Link]

-

Yurttaş, L., et al. (2018). Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. Arabian Journal of Chemistry, 11(7), 1104-1114. [Link]

-

Sharma, P., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. International Journal of Drug Development and Research, 4(4), 213-217. [Link]

-

Patil, S. A., et al. (2013). Synthesis and antitumor activity of (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and [(3,4-disubstituted)-1,3-thiazol-2ylidene]-4-hydroxybenzohydrazide. ResearchGate. [Link]

-

Patel, R. M., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 3(1), 39-43. [Link]

-

Fun, H. K., et al. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1969. [Link]

-

Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry, 2022, 1-19. [Link]

-

Lou, J., et al. (2011). Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6662-6666. [Link]

-

Amic, A., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 11(9), 1735. [Link]

-

Zholnerchyk, S. M. (2018). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Medycyna Weterynaryjna, 74(10), 629-634. [Link]

-

Kumar, A., & Narasimhan, B. (2016). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]

-

Onah, J. O., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]

-

de Carvalho, P. B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2351. [Link]

-

Alsafi, M. H. A., & Farhan, M. S. (2019). Synthesis, Characterization and Acute Anti-inflammatory Evaluation of New Mefenamic Acid Derivatives Having 4-Thiazolidinone Nucleus. Iraqi Journal of Pharmaceutical Sciences, 28(1), 138-146. [Link]

-

Zholnerchyk, S. M. (2018). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Medycyna Weterynaryjna, 74(10). [Link]

-

Kumar, S., et al. (2022). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Journal of Pharmaceutical Research International, 34(46A), 1-11. [Link]

-

Gökçe, H., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Records of Natural Products, 16(6), 543-553. [Link]

-

Husain, A., et al. (2014). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. [Link]

-

Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(10), 722-734. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 499-502. [Link]

-

Demianchuk, D., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1 (35)), 28-36. [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. hygeiajournal.com [hygeiajournal.com]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 17. mdpi.com [mdpi.com]

- 18. acgpubs.org [acgpubs.org]

A Senior Application Scientist's Guide to 2-(4-Hydroxyphenyl)acetohydrazide: A Versatile Precursor in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Hydroxyphenyl)acetohydrazide is a highly versatile and valuable precursor in organic synthesis, primarily owing to its unique structural features: a reactive hydrazide moiety, a nucleophilic phenolic hydroxyl group, and an active methylene bridge. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role in constructing a diverse array of heterocyclic compounds. We will delve into the causality behind experimental choices for synthesizing key pharmacophores such as Schiff bases, pyrazoles, and 1,3,4-oxadiazoles. Each section is supported by field-proven, step-by-step protocols, mechanistic insights, and a discussion of the significant pharmacological activities exhibited by the resulting derivatives, establishing this molecule as a cornerstone for innovation in medicinal chemistry and drug development.

Introduction: The Strategic Value of 2-(4-Hydroxyphenyl)acetohydrazide

In the landscape of medicinal chemistry, the selection of a starting material is a strategic decision that dictates the synthetic routes and the diversity of accessible molecular architectures. 2-(4-Hydroxyphenyl)acetohydrazide has emerged as a precursor of significant interest due to its trifunctional nature. The terminal hydrazide group (-CONHNH₂) is a potent nucleophile, ideal for condensation reactions. The phenolic hydroxyl group (-OH) offers a site for etherification or can modulate the electronic properties of the aromatic ring. Finally, the methylene bridge provides conformational flexibility. This combination makes it an exemplary scaffold for generating libraries of heterocyclic compounds, which are foundational structures in a vast number of approved drugs.[1] The derivatives of 2-(4-hydroxyphenyl)acetohydrazide are frequently investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties is paramount for its safe and effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)acetohydrazide | PubChem[3] |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 166.18 g/mol | PubChem[3] |

| CAS Number | 20277-02-5 | PubChem[3] |

| Hydrogen Bond Donors | 3 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

Safety and Handling: According to the Globally Harmonized System (GHS) classifications, 2-(4-hydroxyphenyl)acetohydrazide is considered harmful if swallowed, in contact with skin, or inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Precursor: 2-(4-Hydroxyphenyl)acetohydrazide

The most direct and widely adopted method for synthesizing acetohydrazides is through the hydrazinolysis of the corresponding ester.[4][5] This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

Experimental Protocol: Synthesis from Ethyl (4-Hydroxyphenyl)acetate

This protocol details the synthesis of the title compound from its commercially available ethyl ester.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Reactivity of the Hydrazide Group in 2-(4-Hydroxyphenyl)acetohydrazide

Abstract

2-(4-Hydroxyphenyl)acetohydrazide (HPAH) is a versatile bifunctional molecule that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its chemical persona is dominated by the nucleophilic and reactive hydrazide moiety (-CONHNH₂), complemented by the phenolic (4-hydroxyphenyl) group which modulates its electronic properties and offers an additional site for derivatization. This guide provides an in-depth exploration of the hydrazide group's reactivity in HPAH, presenting a framework for its strategic utilization in the synthesis of novel chemical entities. We will dissect the core reactions—hydrazone formation, acylation, and cyclization—elucidating the underlying mechanisms and providing field-proven, self-validating experimental protocols. The causality behind experimental design, from solvent choice to catalyst selection, is explained to empower researchers in their synthetic endeavors.

Introduction: The Structural and Chemical Landscape of HPAH

2-(4-Hydroxyphenyl)acetohydrazide, with the molecular formula C₈H₁₀N₂O₂, is a derivative of hydrazine and 4-hydroxyphenylacetic acid.[1] The hydrazide functional group is a cornerstone of its reactivity.[2] It is not merely a passive linker but an active participant in a multitude of chemical transformations, making HPAH a highly sought-after precursor in drug discovery programs.[3] The importance of hydrazides and their derivatives is underscored by their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5]

The reactivity of the HPAH molecule is centered on two primary locations:

-

The Hydrazide Moiety (-CONHNH₂): This group contains two nitrogen atoms with lone pairs of electrons. The terminal nitrogen (-NH₂) is significantly more nucleophilic than the amide nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. This differential nucleophilicity is the key to its selective reactivity.

-

The Phenolic Hydroxyl Group (-OH): This group can undergo O-alkylation or O-acylation and can influence the reactivity of the aromatic ring through electrophilic substitution.

This guide will focus primarily on the transformations of the hydrazide group, which is the epicenter of HPAH's synthetic utility.

Caption: Key reactive sites in the HPAH molecule.

Core Reactivity I: Hydrazone Synthesis via Condensation

The most fundamental and widely exploited reaction of HPAH is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[6] Hydrazones are valuable intermediates and are themselves a class of biologically active compounds.[7][8] This reaction leverages the high nucleophilicity of the terminal -NH₂ group of the hydrazide.

Mechanistic Rationale

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The causality for employing a mildly acidic catalyst (e.g., a few drops of acetic acid) is twofold:

-

Activation of the Carbonyl: The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weak nucleophile (HPAH).

-

Facilitating Dehydration: The acid facilitates the elimination of a water molecule from the tetrahedral intermediate (carbinolamine), driving the reaction towards the formation of the stable C=N double bond.

Using a strong acid is counterproductive as it would protonate the nucleophilic nitrogen of the hydrazide, deactivating it and halting the reaction.

Sources

- 1. 2-(4-Hydroxyphenyl)acetohydrazide | C8H10N2O2 | CID 3731866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazide - Wikipedia [en.wikipedia.org]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpamc.com [ajpamc.com]

An In-Depth Technical Guide to the Structural and Conformational Analysis of 2-(4-Hydroxyphenyl)acetohydrazide

This guide provides a comprehensive technical overview of the structural and conformational analysis of 2-(4-Hydroxyphenyl)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical principles, practical experimental protocols, and computational insights.

Introduction and Scientific Context

2-(4-Hydroxyphenyl)acetohydrazide belongs to the hydrazide class of organic compounds, characterized by a hydrazine moiety attached to an acyl group. The presence of the phenolic group and the acetohydrazide backbone makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activities.[1][2] Hydrazides and their derivatives are known to exhibit various pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. A thorough understanding of the three-dimensional structure and conformational preferences of 2-(4-Hydroxyphenyl)acetohydrazide is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This guide will delve into the key aspects of its structural analysis, focusing on the interplay of intramolecular and intermolecular forces that govern its preferred conformations in both the solid state and in solution.

Molecular Structure and Functional Group Analysis

The chemical structure of 2-(4-Hydroxyphenyl)acetohydrazide (C₈H₁₀N₂O₂) comprises a para-substituted phenolic ring linked to an acetohydrazide moiety via a methylene bridge.[3]

Key Functional Groups:

-

p-Hydroxyphenyl Group: This group consists of a benzene ring substituted with a hydroxyl (-OH) group at the para position. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's intermolecular interactions.

-

Acetohydrazide Moiety (-C(O)NHNH₂): This functional group is the reactive center of the molecule. The carbonyl group (C=O) is a hydrogen bond acceptor, while the amine (-NH) and terminal amino (-NH₂) groups are hydrogen bond donors.[4][5] The N-N single bond in the hydrazide group allows for rotational flexibility, leading to different conformations.[5]

The molecule's overall shape and electronic properties are determined by the spatial arrangement of these functional groups and the rotational freedom around the single bonds.

Conformational Analysis: A Multi-faceted Approach

The conformation of 2-(4-Hydroxyphenyl)acetohydrazide is primarily defined by the torsion angles around the single bonds connecting the phenyl ring, the methylene bridge, and the acetohydrazide group. A comprehensive conformational analysis requires a combination of experimental and computational techniques.

Theoretical Considerations

The conformational preferences of hydrazides are influenced by a delicate balance of steric hindrance, electronic effects, and intramolecular hydrogen bonding. The rotation around the N-N bond is a key determinant of the overall molecular shape.[5]

Experimental Structural Analysis

3.2.1. X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the solid-state conformation of a molecule.[6] While a crystal structure for 2-(4-Hydroxyphenyl)acetohydrazide is not publicly available, analysis of closely related analogs provides valuable insights into its likely solid-state conformation.

Table 1: Crystallographic Data of 2-(Aryl)acetohydrazide Analogs

| Compound | Dihedral Angle (Phenyl Ring vs. Acetohydrazide Plane) | Key Intermolecular Interactions | Reference |

| 2-(4-Bromophenyl)acetohydrazide | 80.66(11)° | N—H⋯O, N—H⋯N hydrogen bonds forming a two-dimensional network | [4] |

| 2-(2-Nitrophenyl)acetohydrazide | 87.62(8)° | N—H⋯O hydrogen bonds linking molecules into a double-column structure | [2] |

From these analogous structures, it is evident that a perpendicular or near-perpendicular orientation of the phenyl ring with respect to the acetohydrazide plane is a common conformational feature in the solid state. This arrangement likely minimizes steric hindrance. The extensive hydrogen bonding networks observed in the crystals of these analogs highlight the importance of the hydrazide moiety in directing crystal packing.[2][4]

3.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.[7][8] For 2-(4-Hydroxyphenyl)acetohydrazide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the NH and NH₂ protons of the hydrazide group. The chemical shifts of the NH and NH₂ protons can be sensitive to the solvent and concentration, providing clues about intermolecular hydrogen bonding.[5][9] Conformational information can be gleaned from through-space interactions observed in 2D NMR experiments like NOESY or ROESY.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[11] The FT-IR spectrum of 2-(4-Hydroxyphenyl)acetohydrazide is expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the N-H stretches of the hydrazide moiety, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C stretches.[12]

Computational Structural Analysis

3.3.1. Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool for predicting the stable conformations of a molecule and for analyzing its electronic properties.[13][14] By performing a potential energy surface scan for the rotation around the key single bonds, the global minimum energy conformation and other low-energy conformers can be identified. These calculations can also provide optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data.

3.3.2. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice.[15][16][17] This analysis generates 2D fingerprint plots that provide a summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For hydrazide derivatives, Hirshfeld analysis typically reveals the significant role of H⋯H, O⋯H, and N⋯H contacts in stabilizing the crystal structure.[1][18]

Experimental and Computational Protocols

Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide

A general and efficient method for the synthesis of acetohydrazides involves the hydrazinolysis of the corresponding ester.[19]

Step-by-Step Protocol:

-

Esterification: 4-Hydroxyphenylacetic acid is esterified, for example, by reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux to yield methyl 4-hydroxyphenylacetate.

-

Hydrazinolysis: The resulting ester is then dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(4-Hydroxyphenyl)acetohydrazide as a solid.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[20][21][22]

Step-by-Step Protocol:

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility should be chosen.

-

Slow Evaporation: A nearly saturated solution of the purified compound is prepared and filtered to remove any particulate matter. The filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. The vapor of the "poor" solvent slowly diffuses into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

-

Crystal Mounting: Once suitable crystals have formed, a single crystal is carefully selected and mounted on a goniometer head for data collection.[6]

NMR Spectroscopic Analysis

Step-by-Step Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY/ROESY) spectra are acquired on a high-field NMR spectrometer.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the spectra are analyzed to assign the signals and extract structural and conformational information.[23][24]

Computational Analysis Workflow

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D structure of 2-(4-Hydroxyphenyl)acetohydrazide is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.[25][26][27][28]

-

DFT Optimization: The identified low-energy conformers are then optimized using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) to obtain their equilibrium geometries and relative energies.[14]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to simulate the IR spectrum.

-

Hirshfeld Surface Analysis (if crystal structure is available): If a crystal structure is determined, a Hirshfeld surface analysis can be performed using specialized software to analyze the intermolecular interactions.

Visualizations

Caption: Integrated workflow for structural and conformational analysis.

Conclusion

The structural and conformational analysis of 2-(4-Hydroxyphenyl)acetohydrazide is a critical step in understanding its chemical behavior and potential biological activity. This guide has outlined a comprehensive approach that integrates experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as DFT and Hirshfeld surface analysis. While a dedicated crystal structure of the title compound is yet to be reported, analysis of its close analogs provides a strong foundation for predicting its conformational preferences. The detailed protocols provided herein offer a practical framework for researchers to conduct a thorough structural elucidation of this and related hydrazide derivatives, ultimately facilitating the design of new molecules with desired properties.

References

-

Ahmad, A., Siddiqui, H. L., Parvez, M., & Zaib, S. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2269. [Link]

-

Ali, A., Khan, M. S., Khan, M. A., & Ahmad, S. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Computational Study of Hydrazone Derivative of 5,5-dimethylcyclohexane-1,3-dione. Journal of Molecular Structure, 1230, 129881. [Link]

-

Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1735–1741. [Link]

-

Praveen, A. S., Jasinski, J. P., Krauss, S. T., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3467. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 24(16), 2969. [Link]

-

Deere, J., Martin, J. M., & Uppu, R. M. (2020). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 5(7), x200701. [Link]

-

Arjunan, V., Santhanam, S., & Mohan, S. (2010). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. Journal of Raman Spectroscopy, 41(12), 1634-1643. [Link]

-

Kurbanova, M., Ashfaq, M., Tahir, M. M., Maharramov, A., Dege, N., & Koroğlu, A. (2023). Synthesis, Crystal structure, Hirshfeld surface analysis and DFT calculations of 1,2-bis(1-phenylethylidene)hydrazine. ResearchHub. [Link]

-

Li, G., & Qu, L. (2011). N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2835. [Link]

-

PubChem. (n.d.). 2-(4-Hydroxyphenyl)acetohydrazide. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

-

Mondal, S., Dutta, S., Ghorai, A., & Saha, A. (2026). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. Inorganic Chemistry. [Link]

-

Wenzel, M., & Asadi, A. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Chemistry – A European Journal, 25(4), 894-897. [Link]

-

El-Sayed, W. A., El-Sattar, N. A., & Aly, A. A. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Materials, 16(14), 4885. [Link]

-

de Oliveira, A. B., & de Sousa, J. R. (2022). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. IUCrData, 7(6), x220509. [Link]

-

Agrafiotis, D. K., Gibbs, A. C., Zhu, F., Izrailev, S., & Martin, E. J. (2007). Conformational analysis of macrocycles: finding what common search methods miss. Journal of Chemical Information and Modeling, 47(3), 1067-1086. [Link]

-

13C NMR of N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. (n.d.). [Link]

-

Aouad, M. R., Al-amri, A. M., & Soliman, S. M. (2025). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. ResearchGate. [Link]

-

Wu, Y., Zhang, J., & Xu, Y. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules, 28(10), 4068. [Link]

-

Tormena, C. F., Cormanich, R. A., & Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Metherall, J. P., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2097-2117. [Link]

-

Setyawati, A., Wahyuningsih, T. D., & Purwono, B. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. [Link]

-

Aouad, M. R., Al-amri, A. M., & Soliman, S. M. (2023). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 28(20), 7149. [Link]

-

Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Kurban, M. (2023). Synthesis, Structure elucidation, Hirshfeld Surface, DFT studies of Hydrazide derivative: Experimental and Theoretical Approach. Semantic Scholar. [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). [Link]

-

da Silva, A. C., & de Oliveira, P. F. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. ALL SCIENCES PROCEEDINGS, 2(1), 270-276. [Link]

-

Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Kurban, M. (2021). Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. Molecules, 26(22), 7005. [Link]

-

Allen, C. F. H., & VanAllan, J. (1943). 2-phenylindole. Organic Syntheses, 23, 76. [Link]

-

Aderoju, A. A., & Olusegun, O. O. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. [Link]

-

da Silva, G. G., & de Oliveira, P. F. (2023). Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. Espace INRS. [Link]

-

Kalaichelvan, S., Sundaraganesan, N., & Mohan, S. (2006). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 44, 162-169. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

Agrafiotis, D. K., Gibbs, A. C., Zhu, F., Izrailev, S., & Martin, E. (2012). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Chemical Information and Modeling, 52(1), 1-15. [Link]

-

Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. [Link]

-

Wikipedia. (2026, January 21). X-ray crystallography. [Link]

-

Li, J., & Wang, J. (2004). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. ResearchGate. [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Wang, C. K., & Craik, D. J. (2018). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Chemical Biology, 13(5), 1103–1116. [Link]

-

Ramek, M. (2012). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Current Computer-Aided Drug Design, 8(1), 29–52. [Link]

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.).

Sources

- 1. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Hydroxyphenyl)acetohydrazide | C8H10N2O2 | CID 3731866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | MDPI [mdpi.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. preprints.org [preprints.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Computational Study of Hydrazone Derivative of 5,5-dimethylcyclohexane-1,3-dione - ProQuest [proquest.com]

- 16. researchhub.com [researchhub.com]

- 17. Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 22. How To [chem.rochester.edu]

- 23. auremn.org.br [auremn.org.br]

- 24. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 25. researchgate.net [researchgate.net]

- 26. espace.inrs.ca [espace.inrs.ca]

- 27. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Schiff bases from 2-(4-Hydroxyphenyl)acetohydrazide and aldehydes

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from 2-(4-Hydroxyphenyl)acetohydrazide and Aldehydes

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of novel Schiff bases, also known as hydrazones, from the condensation of 2-(4-Hydroxyphenyl)acetohydrazide with various aldehydes. This class of compounds is of significant interest due to its broad spectrum of biological activities and applications in medicinal chemistry.

Introduction: The Significance of Hydrazone Scaffolds in Modern Chemistry

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone in synthetic chemistry. When derived from hydrazides, they form a specific subclass known as hydrazones, which possess the -NH-N=CH- linkage. These compounds are not merely synthetic curiosities; they are dynamic molecular scaffolds that have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The versatility of the hydrazone structure allows for fine-tuning of its steric and electronic properties through the careful selection of the parent hydrazide and carbonyl compound.

The focus of this guide, 2-(4-Hydroxyphenyl)acetohydrazide, provides a particularly valuable starting material. The presence of the 4-hydroxyphenyl (phenol) moiety introduces a critical functional group that can participate in hydrogen bonding, act as a proton donor/acceptor, and chelate with metal ions, often enhancing the biological efficacy of the final Schiff base derivative.[5] This guide provides a robust framework for the synthesis, purification, and characterization of these promising compounds.

The Underlying Chemistry: Mechanism and Rationale

The formation of a Schiff base from a hydrazide and an aldehyde is a classic condensation reaction. The process is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition followed by dehydration.

Reaction Mechanism

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (e.g., a few drops of glacial acetic acid), the oxygen atom of the aldehyde's carbonyl group is protonated. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the 2-(4-Hydroxyphenyl)acetohydrazide, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a better leaving group (water).

-

Dehydration: The lone pair of electrons on the second nitrogen atom initiates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N)—the characteristic azomethine linkage of the Schiff base.

// Connections Hydrazide -> Attack; Aldehyde -> Protonation -> Attack; Attack -> Carbinolamine -> Dehydration -> SchiffBase; }

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Causality Behind Experimental Choices

-

Solvent Selection: Ethanol is the most commonly employed solvent for this reaction.[6] Its polarity is sufficient to dissolve both the hydrazide and most aromatic aldehydes. Furthermore, its boiling point is ideal for conducting the reaction under reflux, providing the necessary activation energy without degrading the reactants or products. Methanol is also a suitable alternative.[7]

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a few drops of a protic acid like glacial acetic acid significantly accelerates the rate-limiting dehydration step.[6] The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a much better leaving group (H₂O).

-

Reaction Temperature: Heating the mixture to reflux is standard practice.[6][8] This provides the thermal energy required to overcome the activation barrier for both the initial nucleophilic attack and the final dehydration step, ensuring a reasonable reaction time and high yield.

Detailed Experimental Protocols

A self-validating protocol requires attention to detail at every stage, from starting material preparation to final product characterization.

Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide

This precursor is synthesized via the hydrazinolysis of the corresponding ester, typically ethyl 4-hydroxyphenylacetate.

Materials:

-

Ethyl 4-hydroxyphenylacetate

-

Hydrazine hydrate (80-99%)

-

Ethanol (95% or absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 4-hydroxyphenylacetate (0.1 mol) in 100 mL of ethanol.

-

To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.[8]

-

After the reaction is complete, cool the mixture to room temperature. A white solid precipitate should form.

-

Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the product, 2-(4-Hydroxyphenyl)acetohydrazide, in a vacuum oven. The purity is typically high enough for direct use in the subsequent Schiff base synthesis.

Protocol 2: General Synthesis of Schiff Bases

This protocol outlines the condensation of the synthesized hydrazide with an aromatic aldehyde.

// Nodes for the workflow Start [label="Dissolve Hydrazide & Aldehyde\nin Ethanol"]; AddCatalyst [label="Add Glacial Acetic Acid\n(2-3 drops)"]; Reflux [label="Reflux Mixture\n(2-5 hours)"]; Monitor [label="Monitor by TLC"]; Cooling [label="Cool to Room Temp,\nthen Ice Bath"]; Filter [label="Vacuum Filter Precipitate"]; Wash [label="Wash with Cold Ethanol"]; Dry [label="Dry Under Vacuum"]; Purify [label="Recrystallize from Ethanol\n(if necessary)"]; Characterize [label="Characterization\n(FTIR, NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow connections Start -> AddCatalyst -> Reflux -> Monitor; Monitor -> Reflux [label="Reaction Incomplete"]; Monitor -> Cooling [label="Reaction Complete"]; Cooling -> Filter -> Wash -> Dry -> Purify -> Characterize; }

Caption: General Experimental Workflow for Schiff Base Synthesis.

Materials:

-

2-(4-Hydroxyphenyl)acetohydrazide (from Protocol 1)

-

Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Standard reflux apparatus

-

TLC plates (silica gel) and developing chamber

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-(4-Hydroxyphenyl)acetohydrazide (10 mmol) in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

To this clear solution, add the selected aromatic aldehyde (10 mmol, 1:1 molar ratio) dissolved in a minimal amount of ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the mixture to reflux with constant stirring for 2-5 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 n-hexane:ethyl acetate mobile phase) until the starting material spots are no longer visible.

-

Upon completion, allow the reaction mixture to cool to room temperature. The solid product will typically precipitate out of the solution.

-

Cool the flask in an ice bath for 30-60 minutes to ensure maximum precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted aldehyde or catalyst.

-

Dry the purified Schiff base in a vacuum desiccator or oven at low heat (50-60°C).

-

If further purification is needed, the product can be recrystallized from hot ethanol.

Data Presentation: Synthesis Examples

The following table summarizes expected results for the synthesis of various Schiff bases using the general protocol.

| Aldehyde Reactant | Product Name | Typical Yield (%) | M.p. (°C) | Appearance |

| Benzaldehyde | N'-benzylidene-2-(4-hydroxyphenyl)acetohydrazide | 85-92 | 200-202 | White Crystalline Solid |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | N'-(2-hydroxybenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 90-95 | 238-240 | Pale Yellow Solid |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 88-94 | 225-227 | Off-White Powder |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 92-97 | 250-252 | Yellow Crystalline Solid |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 87-93 | 218-220 | Light Yellow Solid |

Structural Validation and Characterization

Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic methods provides a self-validating system of characterization.

-

FTIR Spectroscopy: This is the primary tool for confirming the formation of the azomethine linkage. Key spectral changes to observe are:

-

The disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹).

-

The disappearance of the N-H stretching vibrations from the hydrazide's primary amine group.

-

The appearance of a characteristic stretching band for the C=N (azomethine) group, typically in the range of 1600-1625 cm⁻¹.[9]

-

The retention of the C=O (amide) stretch from the hydrazide backbone (around 1650 cm⁻¹) and the broad O-H stretch from the phenolic group (around 3200-3400 cm⁻¹).

-

-

¹H NMR Spectroscopy: This technique provides detailed structural information.

-

A characteristic singlet peak appears for the azomethine proton (-N=CH-) in the downfield region, typically between 8.0 and 9.0 ppm.

-

Signals corresponding to the aromatic protons from both the hydroxyphenyl and aldehyde-derived rings will be present.

-

A singlet for the methylene (-CH₂-) protons of the acetohydrazide backbone is observed, usually around 3.5-4.5 ppm.

-

Singlets for the amide N-H and phenolic O-H protons will also be present, often as broad peaks that are exchangeable with D₂O.

-

-